![molecular formula C18H25ClN4O B000577 Granisetron HCl CAS No. 107007-99-8](/img/structure/B577.png)
Granisetron HCl
Overview
Description
Granisetron HCl is a serotonin-3 (5-HT3) receptor antagonist . It blocks the actions of chemicals in the body that can trigger nausea and vomiting . Granisetron HCl is used to prevent nausea and vomiting that may be caused by medicine to treat cancer (chemotherapy or radiation) .
Synthesis Analysis
Granisetron HCl’s stress degradation and analysis in the presence of its degradation products have been studied . Forced degradation studies were conducted on bulk sample using acidic, alkaline, oxidative, heat, and photolytic conditions . Granisetron was found to be relatively unstable under acidic, alkaline, and oxidative conditions .
Molecular Structure Analysis
Granisetron HCl is an indazole derivative . Its chemical formula is C18H24N4O and its molecular weight is 348.9 g/mol . It has its receptors both centrally and in the gastrointestinal tract .
Chemical Reactions Analysis
Granisetron HCl’s stress degradation has been studied under various conditions . It was found to be relatively unstable under acidic, alkaline, and oxidative conditions . The separation of granisetron and its degradation products was achieved using a Nova-Pak C8 column and acetonitrile-KH2PO4 25 mM (75:25, v/v) as mobile phase with UV detection at 305 nm .
Physical And Chemical Properties Analysis
Granisetron HCl is a white to off-white solid that is readily soluble in water and normal saline at 20°C . Its molecular formula is C18H24N4O.HCl and its molecular weight is 348.87 . It is soluble in water (80 mg/mL) and DMSO (4 mg/mL) .
Scientific Research Applications
Antiemetic and Antinauseant in Cancer Chemotherapy
Granisetron HCl is a selective 5-HT3 receptor antagonist . It is used as an effective and potent antiemetic and antinauseant drug for patients undergoing cancer chemotherapy . It helps in the treatment of vomiting and nausea resulting from the therapy .
Antiemetic in Radiation Therapy
Apart from chemotherapy, Granisetron HCl is also used to prevent nausea and vomiting caused by radiation therapy . This helps improve the quality of life for patients undergoing such treatments .
Post-operative Nausea and Vomiting Management
Granisetron HCl is approved for the prevention and treatment of nausea and vomiting after surgery in adults . This application is particularly useful in managing post-operative discomfort for patients .
Stability Indicating HPLC Method
Granisetron HCl has been used in the development and validation of a stability indicating HPLC method . This method helps in the determination of Granisetron in the presence of its degradation products .
Transdermal Delivery
Research has been conducted to design, develop, optimize and characterize Granisetron HCl loaded nano-gel for transdermal delivery . This method aims to minimize side effects associated with oral delivery .
Treatment of Other Conditions
Granisetron HCl is also being studied for the treatment of other conditions . While the specifics of these conditions are not mentioned, it indicates the potential for broader applications of this compound .
Safety And Hazards
Granisetron HCl can cause skin irritation and serious eye irritation . It is suspected of damaging fertility or the unborn child . It may cause damage to organs and is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye .
properties
IUPAC Name |
1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZRTBKYBJRGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Granisetron hydrochloride | |
CAS RN |
107007-99-8 | |
Record name | Granisetron hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Granisetron hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.